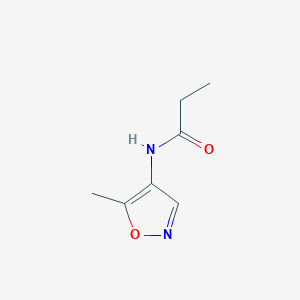
N-(5-Methylisoxazol-4-yl)propionamide
Description
N-(5-Methylisoxazol-4-yl)propionamide is a heterocyclic compound featuring a propionamide group attached to a 5-methylisoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory and anticancer agents. Its structural versatility allows for modifications that can enhance biological activity or alter physicochemical properties .
Properties
CAS No. |
100499-64-7 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
Canonical SMILES |
CCC(=O)NC1=C(ON=C1)C |
Synonyms |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable amine . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of N-(5-methyl-4-isoxazolyl)propionamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-isoxazolyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.
Substitution: Halogens, alkyl groups; conditionspresence of catalysts such as Lewis acids, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
N-(5-methyl-4-isoxazolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory mediators .
Comparison with Similar Compounds
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structural Difference : Replaces the isoxazole ring with a 1,3,4-thiadiazole ring (containing two nitrogen and one sulfur atom).
- Biological Activity: Exhibits potent anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with activity decreasing in the order: hepatocarcinoma > leukemia > breast carcinoma. It also demonstrates diuretic, cardioprotective, and anti-inflammatory properties .
- Applications : Investigated as a multitarget anticancer agent due to its broad pharmacological profile .
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)propionamide
- Structural Difference : Contains a thiazole ring (one sulfur and one nitrogen atom) substituted with a bromoacetyl group.
- Reactivity : Acts as a synthetic precursor for bithiazole derivatives through reactions with thioureas or ureas.
- Applications : Used in parallel synthesis approaches to generate antiviral and anticancer derivatives (e.g., compounds A8 and A9 in Fig. 6 of referenced work) .
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
- Structural Difference : Incorporates a sulfonyl group linked to a phenyl-substituted isoxazole.
- Physicochemical Properties : Higher molecular weight (370.42 g/mol) and polarity due to the sulfonyl group.
- Applications : Identified as an impurity (Parecoxib Impurity P) in the synthesis of Parecoxib, a COX-2 inhibitor. Critical for quality control in pharmaceutical manufacturing .
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide
- Structural Difference : Features a chloro-substituted propanamide chain and a sulfamoylphenyl group.
- Similarity Score : 0.91 (compared to N-(5-Methylisoxazol-4-yl)propionamide), indicating structural overlap but altered electronic properties due to the sulfamoyl and chloro groups.
- Potential Impact: Enhanced binding affinity to biological targets, though solubility may be reduced .
Tabulated Comparison of Key Compounds
Key Findings and Implications
Biological Activity : Thiadiazole and thiazole analogs exhibit enhanced anticancer activity compared to the parent isoxazole compound, likely due to increased electron-withdrawing effects and improved target binding .
Synthetic Utility : Bromoacetyl-substituted derivatives enable modular synthesis of complex molecules, highlighting their role in drug discovery pipelines .
Pharmaceutical Relevance : Sulfonyl-containing analogs are critical for impurity profiling, ensuring regulatory compliance in drug manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


